![molecular formula C24H20N4O5S B2418239 1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251635-00-3](/img/no-structure.png)
1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: A study detailed the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, highlighting the process of creating N-substituted phenyl derivatives and their characterization through NMR, LC-MS, and IR analyses (Kotaiah et al., 2012).
- Computational Analysis: Research on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and related compounds, including computational and vibrational analysis, offers insights into the electronic and geometric structures of these compounds (Sarıpınar et al., 2006).
Biological and Pharmacological Activities
- Antioxidant Properties: A study demonstrated significant antioxidant activity in some derivatives, highlighting the importance of substituents on thienopyrimidine rings for enhancing activity (Kotaiah et al., 2012).
- Antimicrobial Activity: Research on 1-alkyl-5-methyl-3-phenyl derivatives showed varied antimicrobial activities, indicating the potential of these compounds against certain bacterial strains (Vlasov et al., 2015).
- Cancer Research Applications: Several studies synthesized novel derivatives and evaluated their anticancer activities, suggesting the relevance of these compounds in cancer research (Yakantham et al., 2019).
Material Science and Chemistry Applications
- Electron Transport Materials: A novel n-type conjugated polyelectrolyte incorporating a thieno[3,2-d]pyrimidine-2,4-dione moiety was synthesized for use as an electron transport layer in polymer solar cells, showcasing its application in material science (Hu et al., 2015).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one, which is synthesized from 3-methoxybenzaldehyde and 2-aminothiophenol. The third intermediate is 1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-2,4-dione, which is synthesized by coupling the first two intermediates using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "3-methoxybenzaldehyde", "2-aminothiophenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid: 2-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. This is then treated with hydrazine hydrate to form the hydrazide, which is cyclized with phosphorus oxychloride to form the oxadiazole carboxylic acid.", "Synthesis of 3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one: 3-methoxybenzaldehyde is reacted with 2-aminothiophenol in the presence of acetic acid to form the corresponding Schiff base, which is cyclized with sulfur and potassium carbonate to form the thienopyrimidinone.", "Synthesis of 1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-2,4-dione: The oxadiazole carboxylic acid and thienopyrimidinone are coupled using DCC and DMAP in the presence of dichloromethane and triethylamine to form the final product." ] } | |
CAS RN |
1251635-00-3 |
Molecular Formula |
C24H20N4O5S |
Molecular Weight |
476.51 |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-19-10-5-4-9-17(19)22-25-20(33-26-22)14-27-18-11-12-34-21(18)23(29)28(24(27)30)15-7-6-8-16(13-15)31-2/h4-13H,3,14H2,1-2H3 |
InChI Key |
PGQAMFSFFVILDS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)
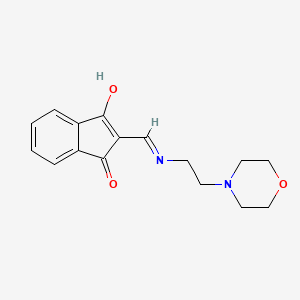
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)
![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)
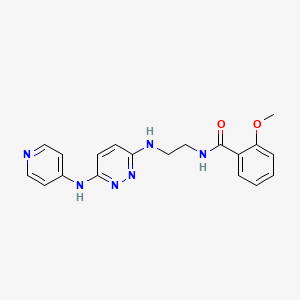
![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)
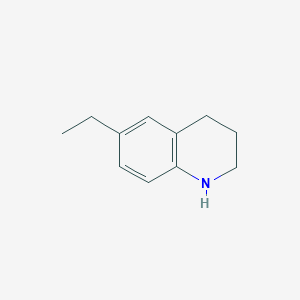
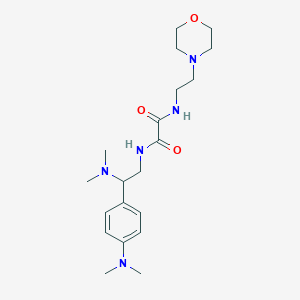
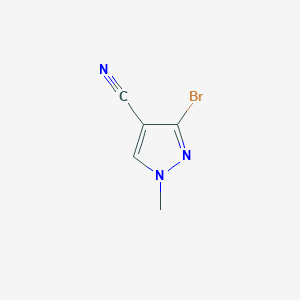


![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)